molecular formula C6H7NO3 B7900018 Methyl 4-methyloxazole-2-carboxylate

Methyl 4-methyloxazole-2-carboxylate

Cat. No.: B7900018
M. Wt: 141.12 g/mol
InChI Key: DFFKHMIAXOVACS-UHFFFAOYSA-N
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Description

Methyl 4-methyloxazole-2-carboxylate is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyloxazole-2-carboxylate can be synthesized through various methods. One common method involves the cyclization of 2-acylaminoketones via the Robinson–Gabriel synthesis . Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .

Industrial Production Methods

Industrial production methods for methyl 4-methyl-1,3-oxazole-2-carboxylate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyloxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of methyl 4-methyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-methyl-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-3-10-5(7-4)6(8)9-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFKHMIAXOVACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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